molecular formula C20H15BO2 B3215675 [1,2'-Binaphthalen]-4-ylboronic acid CAS No. 1165943-53-2

[1,2'-Binaphthalen]-4-ylboronic acid

Cat. No.: B3215675
CAS No.: 1165943-53-2
M. Wt: 298.1 g/mol
InChI Key: KYXBLLQTBYWLDF-UHFFFAOYSA-N
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Description

[1,2'-Binaphthalen]-4-ylboronic acid (CAS 1165943-53-2) is an advanced arylboronic acid building block with a molecular formula of C₂₀H₁₅BO₂ and a molecular weight of 298.14 g/mol . This compound is part of a class of chemicals known for their utility in constructing complex molecular architectures, particularly in metal-catalyzed cross-coupling reactions . Its primary research application is in Suzuki-Miyaura cross-coupling, where it serves as a key intermediate for synthesizing novel binaphthyl derivatives and axially chiral biaryl compounds . These chiral structures are highly valuable in developing asymmetric organocatalysts and ligands for metal complexes, which are crucial for enantioselective synthesis in pharmaceutical and materials science research. The compound requires careful handling and storage under an inert atmosphere at room temperature to maintain stability . It is supplied with the GHS signal word "Warning" and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-naphthalen-2-ylnaphthalen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BO2/c22-21(23)20-12-11-17(18-7-3-4-8-19(18)20)16-10-9-14-5-1-2-6-15(14)13-16/h1-13,22-23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXBLLQTBYWLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)C3=CC4=CC=CC=C4C=C3)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727060
Record name [1,2'-Binaphthalen]-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1165943-53-2
Record name [1,2'-Binaphthalen]-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 1,2 Binaphthalen 4 Ylboronic Acid and Its Derivatives

Direct Borylation Approaches

Direct borylation involves the functionalization of a carbon-hydrogen (C–H) bond on the aromatic framework of 1,2'-binaphthalene (B1594335) to form a carbon-boron (C–B) bond. These methods are highly atom-economical as they avoid the pre-functionalization of the substrate.

Transition Metal-Catalyzed C–H Functionalization

Transition metal catalysis, particularly with iridium, has become a leading method for the direct borylation of aromatic C–H bonds. nih.gov These reactions are prized for their efficiency and tolerance of various functional groups. The regioselectivity of the borylation on a complex scaffold like 1,2'-binaphthalene is governed by a combination of steric and electronic factors. nih.govrsc.org

The iridium-catalyzed C–H borylation mechanism is generally understood to involve a catalytic cycle with Ir(III) and Ir(V) intermediates. nih.gov A key step is the activation of the arene C–H bond by a coordinatively unsaturated iridium-trisboryl complex. nih.gov Due to the sterically demanding nature of the active catalyst, borylation typically occurs at the most accessible C–H positions. nih.gov For polycyclic aromatic hydrocarbons like naphthalene (B1677914), functionalization of the C–H bonds is influenced by directing groups and the inherent reactivity of each position. nih.govresearchgate.net In the absence of a directing group on 1,2'-binaphthalene, selectivity would be dictated by the steric accessibility and electronic properties of the naphthalene rings. The 4-position of the 1-naphthyl moiety is sterically accessible and electronically susceptible to functionalization.

Research on the C–H borylation of quinolines and 1,2-disubstituted benzenes shows that the reaction's regiochemistry is primarily dominated by steric hindrance, but underlying electronic effects become apparent under milder conditions, with borylation favoring the most deshielded, sterically accessible positions. rsc.orgorgsyn.org

Table 1: Representative Conditions for Iridium-Catalyzed C–H Borylation

ComponentConditionPurposeSource
Catalyst Precursor [Ir(cod)OMe]₂ or [Ir(cod)Cl]₂Source of Iridium nih.govnih.gov
Ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)Stabilizes catalytic species and controls reactivity nih.gov
Boron Source Bis(pinacolato)diboron (B136004) (B₂pin₂)Provides the boryl moiety nih.govrsc.org
Solvent Cyclooctane, Tetrahydrofuran (THF), or HexaneReaction medium nih.govnih.gov
Temperature Room Temperature to 80 °CTo provide energy for catalytic turnover orgsyn.orgnih.gov

Electrophilic Aromatic Borylation

Electrophilic aromatic borylation is a transition-metal-free approach that utilizes a potent boron electrophile to directly substitute a hydrogen atom on the aromatic ring. researchgate.netresearchgate.net This reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism, involving the formation of a sigma complex (or Wheland intermediate). researchgate.net The generation of a sufficiently electrophilic boron species, such as a borenium cation, is critical for the reaction to proceed, especially with less activated arenes. researchgate.net

The intramolecular version of this reaction has been well-studied for creating polycyclic boron-containing materials. researchgate.netresearchgate.net For an intermolecular reaction on 1,2'-binaphthalene, a strong Lewis acid is typically required to activate the boron reagent (e.g., BBr₃ or BCl₃). The regioselectivity is governed by the principles of electrophilic substitution on naphthalene systems, where the electrophile generally attacks the C1 (alpha) position due to the superior stability of the resulting carbocation intermediate. For 1,2'-binaphthalene, the 4-position is an alpha position and would be a predicted site of reaction.

Indirect Synthetic Routes via Organometallic Intermediates

Indirect routes are multi-step sequences that begin with a halogenated binaphthalene, which is converted into a highly reactive organometallic intermediate. This intermediate is then quenched with a boron-containing electrophile to furnish the boronic acid or its ester. These methods offer excellent regiocontrol, as the position of the boron group is predetermined by the initial halogenation.

Grignard Reagent-Mediated Borylation

This classic method involves the reaction of a 4-halo-[1,2'-binaphthalene] (e.g., 4-bromo-1,2'-binaphthalene) with magnesium metal to form the corresponding Grignard reagent. This organomagnesium compound is then treated with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

The formation of the Grignard reagent from a 4-halobinaphthyl and its subsequent borylation is a reliable and well-established method for producing arylboronic acids. An analogous procedure is used in the synthesis of phosphine (B1218219) ligands from 2,2'-dibromo-1,1'-binaphthyl, where a Grignard reagent is successfully formed from the dihalide. orgsyn.org

Table 2: General Protocol for Grignard-Mediated Borylation

StepReagents & ConditionsPurposeSource
1. Grignard Formation 4-Bromo-1,2'-binaphthyl, Mg turnings, I₂ (activator), THF (dry)Formation of 4-([1,2'-Binaphthalen]yl)magnesium bromide orgsyn.org
2. Borylation Triisopropyl borate, -78 °C to room temperatureElectrophilic trapping of the Grignard reagent orgsyn.org
3. Hydrolysis Aqueous HCl or H₂SO₄Conversion of the borate ester to the boronic acid orgsyn.org

Lithium-Halogen Exchange Followed by Borylation

Lithium-halogen exchange is an exceptionally fast and efficient way to generate organolithium reagents from organic halides. wikipedia.org The reaction typically employs an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures to swap the halogen (usually bromine or iodine) on the substrate with lithium. wikipedia.orgprinceton.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org

For the synthesis of [1,2'-Binaphthalen]-4-ylboronic acid, 4-bromo- or 4-iodo-1,2'-binaphthalene would be treated with n-BuLi at -78 °C in an ethereal solvent like THF. The resulting highly nucleophilic 4-lithio-1,2'-binaphthalene is then quenched with a trialkyl borate. This method has been successfully applied to the synthesis of binaphthyl-based phosphine ligands, where a double bromine-lithium exchange on a dibromobinaphthyl was followed by quenching with chlorodiphenylphosphine, demonstrating the reaction's applicability to this scaffold. nih.gov

Transmetalation Reactions from Organosilanes and Organostannanes

Transmetalation involves the transfer of an organic group from one metal (or metalloid) to another. While often a key step within a larger catalytic cycle (like the Suzuki-Miyaura reaction), it can also be used as a standalone method to prepare boronic acids. An organostannane or organosilane derivative of binaphthalene, such as 4-(tributylstannyl)-1,2'-binaphthalene, could be synthesized and subsequently undergo transmetalation with a boron halide (e.g., BBr₃).

This approach is less common than the Grignard or organolithium routes due to the additional steps required to prepare the organostannane or organosilane precursor and the toxicity associated with organotin compounds. However, it can be a useful strategy in specific contexts.

Synthesis of Boronate Esters and Other Derivatives

The boronic acid functional group is often protected or derivatized to enhance stability, modify reactivity, or facilitate purification. Common derivatives include boronate esters (pinacol and MIDA) and organotrifluoroborates, each offering distinct advantages in synthetic workflows.

The conversion of arylboronic acids or their corresponding aryl halides into pinacolboronate esters is a cornerstone of modern organic synthesis. These esters, such as the pinacol (B44631) ester of this compound, generally exhibit improved stability, are crystalline, and are compatible with chromatographic purification. organic-chemistry.org A primary route to these compounds is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgwikipedia.orgalfa-chemistry.com

To synthesize the pinacol ester derivative from a [1,2'-binaphthyl] precursor, a common starting material would be a halogenated binaphthalene, for instance, 4-bromo-[1,2'-binaphthalene]. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a base like potassium acetate (B1210297) (KOAc). organic-chemistry.orgalfa-chemistry.com The mild conditions of the Miyaura borylation tolerate a wide range of functional groups, making it a versatile method for accessing complex arylboronates. alfa-chemistry.comrsc.org An alternative Sandmeyer-type reaction has also been developed, converting arylamines into arylboronates using tert-butyl nitrite (B80452) and B₂pin₂ under open air, a method that avoids expensive catalysts and ligands. rsc.org

Table 1: Typical Conditions for Miyaura Borylation

ComponentTypical Reagent/CatalystPurposeReference
Aryl PrecursorAryl Halide (e.g., 4-bromo-[1,2'-binaphthalene]) or Aryl TriflateProvides the aryl scaffold wikipedia.org
Boron SourceBis(pinacolato)diboron (B₂pin₂)Provides the pinacolboronate moiety organic-chemistry.orgwikipedia.org
CatalystPdCl₂(dppf) or Pd(PPh₃)₄Catalyzes the C-B bond formation wikipedia.orgalfa-chemistry.com
BasePotassium Acetate (KOAc) or Potassium Phenoxide (KOPh)Activates the diboron (B99234) reagent organic-chemistry.org
SolventDioxane, Toluene, or DMFReaction medium nih.gov

For complex molecular construction, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally useful derivatives. The MIDA ligand forms a stable, tetracoordinate complex with the boron atom, effectively "protecting" it. This protection renders the MIDA boronate unreactive under standard Suzuki-Miyaura cross-coupling conditions. However, the MIDA group can be easily removed (deprotected) under mild aqueous basic conditions to reveal the reactive boronic acid.

This protect-deprotect strategy enables a powerful synthetic approach known as iterative cross-coupling (ICC). In this process, a bifunctional building block, such as a haloaryl MIDA boronate, can undergo a cross-coupling reaction at the halide position while the MIDA boronate remains intact. Following the coupling, the MIDA group is cleaved to unmask the boronic acid, which can then participate in a subsequent coupling reaction. This iterative cycle of coupling and deprotection allows for the controlled, sequential assembly of complex molecular architectures, analogous to the solid-phase synthesis of peptides. reddit.com

This compound can be converted into its corresponding MIDA boronate by condensation with MIDA in the presence of a dehydrating agent. The resulting [1,2'-Binaphthalen]-4-yl MIDA boronate would be a stable, crystalline solid that is readily purified by standard silica (B1680970) gel chromatography and can be used as a terminal building block or incorporated into a larger structure via the ICC platform.

Potassium organotrifluoroborates (R-BF₃K) are another class of highly stable and versatile boronic acid derivatives. They are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for indefinite storage without special precautions. This stability makes them excellent surrogates for boronic acids in various chemical transformations.

The preparation of potassium aryltrifluoroborates is generally straightforward and efficient. The most common method involves treating the corresponding arylboronic acid with an aqueous solution of potassium hydrogen difluoride (KHF₂). The reaction can also be performed directly on arylboronic esters, such as pinacol esters. This allows for a one-pot sequence where an aryl halide is first converted to its pinacol boronate via Ir-catalyzed borylation, followed by the addition of KHF₂ to yield the aryltrifluoroborate salt without isolating the intermediate ester. nih.gov For a compound like this compound, stirring it with KHF₂ in a solvent mixture like methanol/water or THF/water would precipitate the highly stable potassium [1,2'-binaphthalen]-4-yltrifluoroborate.

Purification and Isolation Methodologies for Complex Arylboronic Acids

The purification of arylboronic acids and their derivatives is often challenging due to their propensity to dehydrate and form cyclic boroxine (B1236090) anhydrides, their polarity, and their potential instability on standard silica gel.

Chromatography is a primary tool for purification, but standard methods often require adaptation for boronic acids and their esters.

Free Boronic Acids : Complex arylboronic acids can be difficult to purify via conventional silica gel chromatography due to streaking and decomposition. reddit.com A study on naphthylboronic acids highlighted that simple purification to remove acidic contaminants (like HCl from the synthesis) was critical for achieving high yields in subsequent Suzuki-Miyaura reactions. nih.gov Reversed-phase chromatography (e.g., using C18-functionalized silica) can be a viable alternative for polar boronic acids that are not amenable to normal-phase conditions. reddit.comwaters.com Recrystallization from solvents like hot water or ethanol (B145695) is often a preferred method for purification when possible. reddit.comyoutube.comma.edu

Pinacol Boronates : While more stable than free boronic acids, pinacol esters can still undergo degradation on silica gel. A facile method to mitigate this involves impregnating the silica gel with boric acid, which suppresses over-adsorption and decomposition, allowing for effective purification by flash column chromatography. researchgate.net

MIDA Boronates : A significant advantage of MIDA boronates is their universal compatibility with standard silica gel chromatography, which simplifies their isolation and purification immensely.

Solid-phase methodologies offer powerful alternatives to traditional chromatography for purification, often framed as "catch-and-release" strategies. These techniques rely on immobilizing the target molecule onto a solid support, washing away all impurities, and then cleaving the purified molecule from the support.

For boronic acids, this can be achieved using boronate affinity principles. Materials functionalized with boronic acid groups are widely used in solid-phase extraction (SPE) to "catch" cis-diol-containing compounds like glycoproteins. nih.gov This principle can be inverted. A resin functionalized with diol groups (or other boronic acid-binding moieties) could selectively bind this compound from a crude reaction mixture. After washing the resin to remove non-binding impurities, the pure boronic acid could be "released" by changing the pH or using a competitive binding agent.

Another approach involves derivatizing the boronic acid itself. For example, forming a diethanolamine (B148213) adduct can yield a crystalline solid that precipitates from solution, leaving impurities behind. reddit.com While not strictly a solid-phase synthesis approach, it follows a similar "catch" (derivatization and precipitation) and "release" (hydrolysis back to the boronic acid) logic for purification. These methods can be particularly effective for parallel purification, avoiding the bottlenecks associated with traditional HPLC. nih.gov

In-depth Structural Analysis of this compound Fails Due to Lack of Publicly Available Spectroscopic Data

A comprehensive structural and spectroscopic analysis of the chemical compound this compound, as outlined by a detailed analytical framework, could not be completed. Despite extensive searches for detailed research findings, the specific experimental data required for a thorough elucidation—including Nuclear Magnetic Resonance (NMR) and X-ray crystallography—is not publicly available.

The investigation was intended to focus on the advanced spectroscopic characterization of this compound (CAS No. 1165943-53-2). The planned analysis included several key techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A multi-faceted NMR analysis was planned to probe the compound's structure in solution. This included:

Proton (¹H) NMR to identify the chemical environment of hydrogen atoms within the aromatic binaphthalene structure.

Carbon-13 (¹³C) NMR to map the carbon framework of the molecule. A common challenge in the ¹³C NMR of organoboronic acids is the difficulty in observing the carbon atom directly bonded to the boron, often due to quadrupolar relaxation effects from the boron nucleus.

Boron-11 (¹¹B) NMR to directly characterize the electronic environment of the boron atom, confirming its trigonal planar geometry typical of boronic acids.

Advanced 2D NMR Techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), which are essential for unambiguously assigning proton and carbon signals and understanding through-space interactions between atoms.

Variable-Temperature (VT-NMR) Studies to investigate the compound's conformational dynamics, particularly the rotational barrier around the bond connecting the two naphthalene rings.

X-ray Crystallography: This technique was designated to determine the precise three-dimensional arrangement of atoms in the solid state. An X-ray crystal structure would provide definitive information on bond lengths, bond angles, and the dihedral angle between the naphthalene ring systems. Furthermore, it would be crucial for determining the compound's chirality, as the atropisomerism inherent in many binaphthyl systems gives rise to non-superimposable mirror images.

Despite the identification of the compound's chemical identity and CAS number from various suppliers, the primary experimental data from these advanced analytical methods are not present in accessible scientific literature or databases. Without these foundational spectra and crystallographic data, a scientifically accurate and detailed article on the structural elucidation of this compound cannot be generated.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure and Chirality Determination.

Absolute Configuration Assignment for Axially Chiral Systems

The [1,2'-Binaphthalen]-4-ylboronic acid molecule possesses axial chirality due to hindered rotation around the C-C single bond connecting the two naphthalene (B1677914) rings. The assignment of the absolute configuration (Ra or Sa) to its enantiomers is a critical aspect of its characterization. Several methods are employed for this purpose:

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining absolute configuration. By crystallizing a single enantiomer, often with a chiral co-crystallizing agent of known configuration, the precise spatial arrangement of the atoms can be determined. The Flack parameter is a key value in validating the absolute structure of the crystal mdpi.com.

Chiroptical Spectroscopy with Quantum Chemical Calculations: Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide experimental spectra that are unique to each enantiomer. By comparing these experimental spectra to spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a specific configuration (e.g., Ra), a confident assignment can be made mdpi.com.

Chemical Correlation: This involves chemically transforming the molecule of unknown configuration into a compound whose absolute configuration is already known, or vice versa, through a series of stereochemically predictable reactions.

Analysis of Intermolecular Interactions and Crystal Packing

The way this compound molecules arrange themselves in a solid state is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal morphology and physical properties.

Hydrogen Bonding: The boronic acid functional group (-B(OH)₂) is a potent hydrogen bond donor. In the crystalline state, it is common for boronic acids to form dimeric structures through hydrogen bonds between the hydroxyl groups. These dimers can then be further linked into more extended networks.

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal. It maps the regions of close contact between adjacent molecules, allowing for the identification and characterization of hydrogen bonds, C-H···π interactions, and other van der Waals forces that dictate the crystal packing nuph.edu.uanih.gov. The analysis of two-dimensional fingerprint plots derived from the Hirshfeld surface helps to distinguish the different types of interactions present nuph.edu.uanih.gov.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. ksu.edu.sauni-siegen.de These methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that change the polarizability of the molecule nih.gov.

Specific functional groups within this compound give rise to characteristic peaks in its vibrational spectra.

B-OH Vibrations: The hydroxyl groups of the boronic acid moiety have distinct vibrational modes. The O-H stretching vibration typically appears as a broad and strong band in the IR spectrum, generally in the region of 3200-3600 cm⁻¹. The in-plane B-O-H bending vibration is expected in the 1440–1260 cm⁻¹ region core.ac.uk.

Aromatic Ring Vibrations: The naphthalene rings exhibit several characteristic vibrations. C=C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are found at lower wavenumbers.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopy
O-H Stretching3200 - 3600IR (strong, broad)
Aromatic C-H Stretching3000 - 3100IR, Raman (weak to medium)
Aromatic C=C Stretching1400 - 1600IR, Raman (medium to strong)
B-O-H In-plane Bending1260 - 1440IR
B-O Stretching1310 - 1380IR (strong)
Aromatic C-H Out-of-plane Bending650 - 900IR (strong)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msimaginglab.com For this compound (C₂₀H₁₅BO₂), the theoretical monoisotopic mass is approximately 298.1161 g/mol .

High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically within 5 ppm). msimaginglab.com This allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, distinguishing it from other species with the same nominal mass. msimaginglab.comnih.gov Boronic acids can be challenging to analyze by MS as they are prone to dehydration, which leads to the formation of boroxine (B1236090) (a cyclic trimer). rsc.org Specialized analytical methods are often employed to minimize this complication. rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and boron) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C₂₀H₁₅BO₂. A close agreement between the experimental and theoretical values serves as a confirmation of the compound's purity and elemental composition.

Element Theoretical Mass Percentage (%)
Carbon (C)80.57
Hydrogen (H)5.07
Boron (B)3.63
Oxygen (O)10.73

Chiroptical Techniques for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.govresearchgate.net These methods are non-destructive and highly sensitive to the stereochemistry of the molecule.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized UV-Vis light. The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint for a specific enantiomer. The mirror-image ECD spectra of the two enantiomers can be used to determine the enantiomeric purity of a sample mdpi.com.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is closely related to ECD and provides complementary information about the molecule's chirality.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized infrared light by vibrational transitions. It provides detailed structural information about the chiral arrangement of atoms in the molecule.

For this compound, these techniques, particularly when combined with quantum chemical calculations, are invaluable for confirming the absolute configuration determined by other methods and for quantifying the enantiomeric excess of a sample. mdpi.com

Reactivity and Mechanistic Investigations of 1,2 Binaphthalen 4 Ylboronic Acid

Carbon-Carbon (C–C) Bond Forming Reactions

The paramount application of [1,2'-Binaphthalen]-4-ylboronic acid is in the construction of new carbon-carbon bonds. The presence of the boronic acid group (-B(OH)₂) on the bulky binaphthyl scaffold makes it an ideal coupling partner in transition-metal-catalyzed reactions. These reactions leverage the ability of the organoboron compound to undergo transmetalation with a metal catalyst, typically palladium or nickel, thereby transferring its binaphthyl group to another organic substrate. illinois.eduresearchgate.net The most prominent among these transformations is the Suzuki-Miyaura cross-coupling reaction, although its utility can extend to other processes. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis for its reliability, functional group tolerance, and the relatively benign nature of its boron-based reagents. wikipedia.orglibretexts.org This reaction involves the coupling of an organoboron compound, such as this compound, with an organohalide or triflate in the presence of a palladium or nickel catalyst and a base. wikipedia.org For a sterically hindered substrate like this compound, the reaction conditions, particularly the choice of catalyst, ligand, and base, are critical for achieving high efficiency and selectivity. researchgate.net The reaction is fundamental for synthesizing complex poly-aromatic structures and axially chiral biaryls, which are valuable ligands in asymmetric catalysis. acs.org

The choice of the metallic catalyst is pivotal in driving the Suzuki-Miyaura coupling of sterically demanding substrates.

Palladium (Pd) Catalysts: Palladium is the most extensively used metal for Suzuki-Miyaura reactions. wikipedia.org For challenging substrates like this compound, simple catalysts like Pd(PPh₃)₄ may be insufficient, requiring more sophisticated systems. Modern palladium precatalysts, often featuring bulky, electron-rich phosphine (B1218219) ligands, are designed to generate a highly active, low-coordinate Pd(0) species in situ. youtube.comcapes.gov.br These active catalysts are more effective at promoting the oxidative addition of the organohalide and facilitating the subsequent, often rate-limiting, transmetalation step with the bulky boronic acid. illinois.edu For instance, palladium complexes incorporating biarylphosphine ligands (e.g., SPhos, XPhos) or highly basic trialkylphosphines (e.g., P(t-Bu)₃) have proven effective for coupling sterically hindered partners at low catalyst loadings. researchgate.netorganic-chemistry.org

Nickel (Ni) Catalysts: Nickel-based catalysts have emerged as a cost-effective and powerful alternative to palladium, exhibiting distinct reactivity. rsc.org Ni catalysts are particularly adept at activating and coupling aryl chlorides and other less reactive electrophiles. nih.govnih.gov For a substrate like this compound, a nickel catalyst system, such as NiCl₂(PCy₃)₂ or NiCl₂(dppe), could offer complementary reactivity to palladium, especially when coupling with challenging heterocyclic or electron-rich halides under green solvent conditions. rsc.orgnih.gov

The following table summarizes typical catalyst systems employed for Suzuki-Miyaura couplings involving sterically hindered arylboronic acids.

Catalyst PrecursorLigandTypical SubstratesKey Advantages
Pd₂(dba)₃SPhos, XPhos, RuPhosAryl chlorides, bromides, triflatesHigh activity for hindered substrates
Pd(OAc)₂P(t-Bu)₃, PCy₃Aryl chlorides, bromidesEffective with electron-rich phosphines
NiCl₂(PCy₃)₂PCy₃ (integrated)Aryl chlorides, sulfamatesCost-effective, good for C-O activation
Pd(dppf)Cl₂dppf (integrated)Aryl bromides, iodidesStable, reliable for general couplings

This table represents a generalized summary based on literature for sterically hindered couplings.

The ligand coordinated to the metal center is arguably the most influential component in a Suzuki-Miyaura coupling involving a demanding substrate. The ligand's electronic and steric properties directly impact the catalyst's stability, activity, and selectivity. organic-chemistry.org

Steric Bulk: For the coupling of this compound, bulky ligands are essential. They promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is highly reactive in the oxidative addition step. wikipedia.org Furthermore, the steric clash between the ligand and the substrates in the transition state of the reductive elimination step accelerates the formation of the final product. organic-chemistry.org Buchwald's biaryl phosphine ligands and bulky alkylphosphines like tri-tert-butylphosphine (B79228) are prime examples. researchgate.net

Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium center. This increased electron density facilitates the oxidative addition of the aryl halide (especially less reactive aryl chlorides) to the Pd(0) center. wikipedia.org Ligands such as N-heterocyclic carbenes (NHCs) and phosphoramidites are highly effective electron donors that can stabilize the palladium catalyst while promoting high turnover numbers. acs.org In the context of synthesizing binaphthyl structures, chiral phosphoramidite (B1245037) ligands have been shown to not only facilitate the coupling but also induce high enantioselectivity. acs.org

Bite Angle: For bidentate phosphine ligands like dppf, the natural bite angle influences the geometry around the metal center, which in turn affects the ease of reductive elimination. A wider bite angle can promote the final C-C bond-forming step.

The interplay of these ligand properties is crucial for overcoming the steric hindrance of the binaphthyl moiety and achieving efficient coupling.

The catalytic cycle of the Suzuki-Miyaura reaction comprises three main stages: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgyoutube.com While the general mechanism is well-established, the specifics of the transmetalation step, especially for hindered boronic acids, are complex and subject to the reaction conditions. researchgate.netnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (Ar¹-X) to a Pd(0) complex, forming a Pd(II) intermediate (Ar¹-Pd(II)-X). libretexts.org

Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. For this compound (Ar²-B(OH)₂), this process is heavily influenced by the base. The base reacts with the boronic acid to form a more nucleophilic boronate species, [Ar²-B(OH)₃]⁻. researchgate.net Transmetalation can then proceed via two primary pathways:

The Boronate Pathway: The anionic boronate complex displaces the halide on the Pd(II) center to form an intermediate, which then transfers the aryl group to palladium. nih.govresearchgate.net

The Hydroxide (B78521) Pathway: The base first reacts with the Ar¹-Pd(II)-X complex to form a palladium-hydroxo species, Ar¹-Pd(II)-OH. This species then reacts with the neutral boronic acid to facilitate the transfer of the aryl group. nih.gov For sterically hindered boronic acids, the formation of the boronate is crucial to increase the nucleophilicity of the ipso-carbon, overcoming the steric repulsion during its approach to the metal center. nih.gov Studies have also shown that boronic esters can undergo transmetalation directly without prior hydrolysis, a pathway that can be significantly faster than with the corresponding boronic acid. illinois.edu

Reductive Elimination: The resulting diorganopalladium(II) intermediate, Ar¹-Pd(II)-Ar², undergoes reductive elimination to form the new C-C bond (Ar¹-Ar²) and regenerate the active Pd(0) catalyst, thus closing the catalytic cycle. wikipedia.org

Other Cross-Coupling Reactions (e.g., Sonogashira, Heck if relevant via C-B functionalization)

While this compound is a direct partner in Suzuki coupling, its involvement in other named reactions like Sonogashira or Heck coupling is typically indirect and requires functional group interconversion.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org A boronic acid cannot participate directly. However, the C-B bond of this compound can be converted into a C-X (X = I, Br) bond. For example, treatment with reagents like copper(II) bromide or N-iodosuccinimide can transform the boronic acid into the corresponding binaphthyl halide. This halide can then serve as a substrate in a subsequent Sonogashira reaction to introduce an alkyne moiety onto the binaphthyl core. Alternatively, a one-pot iridium-catalyzed C-H borylation of a binaphthyl bromide followed by a Sonogashira coupling offers a streamlined route to borylated aryl alkynes, demonstrating the synthetic interchangeability of these functionalities. nih.gov

Heck Coupling: The Heck reaction couples an alkene with an aryl or vinyl halide. Similar to the Sonogashira reaction, this compound would first need to be converted to the corresponding halide or triflate to serve as the electrophilic partner in a Heck reaction.

Electrophilic and Nucleophilic Arylation Reactions

Beyond traditional cross-coupling, arylboronic acids can act as arylating agents in other contexts.

Nucleophilic Arylation: Arylboronic acids can serve as nucleophiles in addition reactions. For instance, they can participate in rhodium-catalyzed additions to aldehydes or enones. rsc.org While specific examples with this compound are not prominent, the principle suggests it could be used to introduce the bulky binaphthyl group to carbonyl compounds under appropriate catalytic conditions.

Electrophilic Arylation: More commonly, the binaphthyl moiety itself can be arylated. In a process that is mechanistically the reverse of its typical role, a brominated binaphthyl derivative can undergo Suzuki-Miyaura coupling where another arylboronic acid acts as the nucleophile. nih.gov Furthermore, transition-metal-free arylation reactions have been developed where boronic acids couple with substrates like allylic alcohols or tertiary amines under specific activation conditions, such as catalysis by B(C₆F₅)₃ or activation by difluorocarbene, respectively. rsc.orgnih.gov These methods open possibilities for using this compound in non-traditional C-C bond formations.

Carbon-Heteroatom (C–N, C–O, C–S, C–X) Bond Forming Reactions

This compound is an effective substrate for the formation of bonds between its naphthyl carbon framework and various heteroatoms, including nitrogen, oxygen, and halogens. These transformations are pivotal for the synthesis of highly functionalized biaryl compounds.

The formation of a carbon-nitrogen bond using this compound can be efficiently achieved through copper-catalyzed cross-coupling reactions, most notably the Chan-Lam coupling. nih.govacs.org This reaction allows for the arylation of a wide range of nitrogen-containing nucleophiles, such as amines, anilines, amides, and imides, to form the corresponding N-arylated products. acs.org

The Chan-Lam amination is typically performed in the presence of a copper(II) catalyst, often with a ligand like pyridine, and can proceed at room temperature and open to the air, offering a practical advantage over palladium-catalyzed methods. nih.gov The mechanism is thought to involve the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the desired C–N coupled product and a copper(I) species that is reoxidized by atmospheric oxygen to complete the catalytic cycle. nih.gov While generally efficient, potential side reactions include protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid. researchgate.net

More advanced, metal-free methods for the direct amination of boronic esters using reagents like methoxyamine have also been developed, proceeding stereospecifically via a 1,2-metallate shift mechanism. acs.org Enzymatic amination using engineered proteins represents another modern approach to this transformation. rsc.org

Table 1: Representative Conditions for Chan-Lam Amination of Aryl Boronic Acids

Parameter Condition Reference
Catalyst Copper(II) Acetate (B1210297) (Cu(OAc)₂) acs.org
Nitrogen Source Amines, Amides, Imidazoles acs.orgnih.gov
Base Pyridine, Triethylamine (TEA) nih.gov
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF) nih.govresearchgate.net
Temperature Room Temperature to Moderate Heating nih.gov

| Atmosphere | Ambient Air | acs.org |

The conversion of the C–B bond in this compound to a C–O bond, yielding [1,2'-Binaphthalen]-4-ol, is a facile and high-yield transformation. This oxidative hydroxylation can be accomplished through various methods, both with and without transition metal catalysts. acs.org

A common and straightforward laboratory method involves the use of an oxidant such as hydrogen peroxide (H₂O₂), often under basic conditions. acs.org Alternative, milder procedures have been developed to accommodate sensitive functional groups. One such method employs tertiary amine N-oxides as the oxidant, which can rapidly convert arylboronic acids to phenols at room temperature without the need for a base or metal catalyst. acs.org This approach is notable for its compatibility with functionalities that might not withstand harsher oxidative or catalytic conditions. acs.org

Furthermore, copper-catalyzed systems, sometimes in conjunction with photocatalysis, can facilitate the hydroxylation under mild, aerobic conditions. organic-chemistry.org Electrochemical methods that achieve deborylative hydroxylation under metal-free conditions have also been established, highlighting the continuous innovation in this area.

Table 2: Comparison of Selected Hydroxylation Methods for Aryl Boronic Acids

Method Reagents/Catalyst Key Features Reference
Classic Oxidation H₂O₂, NaOH (aq) Simple, common, effective acs.org
N-Oxide Mediation Tertiary Amine N-Oxides Metal-free, rapid, mild, base-free acs.org
Photocatalysis Heterogeneous photocatalyst, Visible light Sustainable, reusable catalyst, uses H₂O₂ as intermediate organic-chemistry.org

| Electrochemical | nBu₄NBF₄, O₂, MeCN | Metal-free, controlled potential | |

The boronic acid moiety is an excellent leaving group for ipso-halogenation, allowing for the regioselective synthesis of aryl halides from this compound. This transformation, known as halodeboronation, provides a strategic alternative to direct electrophilic aromatic substitution, which can suffer from poor regioselectivity. nih.gov

The synthesis of the corresponding aryl iodides and bromides is typically achieved using electrophilic halogen sources. N-Iodosuccinimide (NIS) and N-Bromosuccinimide (NBS) are widely used for the efficient ipso-iodination and bromination of arylboronic acids, respectively. acs.org These reactions are generally mild and tolerate a wide range of functional groups. acs.org

Chlorination is often more challenging due to the lower reactivity of electrophilic chlorine sources like N-chlorosuccinimide (NCS). nih.gov However, efficient metal-free methods have been developed that use NCS in water with a simple sodium halide salt (e.g., NaCl) to achieve high yields of aryl chlorides. nih.gov The mechanism for these base-catalyzed or metal-free halogenations is believed to proceed through a boronate-driven ipso-substitution pathway. acs.org

Table 3: Common Reagents for Ipso-Halogenation of Aryl Boronic Acids

Halogen Reagent Typical Conditions Reference
Iodine N-Iodosuccinimide (NIS) MeCN, Room Temperature acs.org
Bromine N-Bromosuccinimide (NBS) MeCN, Room Temperature acs.org
Bromine 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Catalytic NaOMe acs.org

| Chlorine | N-Chlorosuccinimide (NCS), NaCl | Water, Room Temperature | nih.gov |

Lewis Acidity and Complexation Behavior

A defining characteristic of this compound is the Lewis acidic nature of its boron atom. The boron atom possesses a vacant p-orbital, making it an electron-pair acceptor. This property governs its interactions with Lewis bases and is fundamental to its application in molecular recognition and catalysis. wikipedia.org

In aqueous solution, the boron atom of this compound exists in a dynamic equilibrium between its neutral, trigonal planar (sp² hybridized) state and an anionic, tetrahedral (sp³ hybridized) boronate state. acs.org This transformation occurs through complexation with a Lewis base, most commonly a hydroxide ion. This interaction significantly increases the acidity of the boronic acid proton.

This Lewis acidity also facilitates non-covalent interactions and reversible covalent bond formation with other hydroxyl-containing species and with carboxyl groups. rsc.org The boron can coordinate to the oxygen atoms of these functional groups, forming tetrahedral 'ate' complexes. This interaction can activate the bound species, a principle that has been exploited in catalysis. For example, the interaction between a boronic acid and a carboxylic acid can facilitate direct amide bond formation by activating the carboxyl group toward nucleophilic attack by an amine. wikipedia.org

This compound readily undergoes a reversible condensation reaction with compounds containing 1,2- or 1,3-diol functionalities to form stable five- or six-membered cyclic boronate esters. acs.org This reaction is a cornerstone of boronic acid chemistry and is the basis for their widespread use as sensors for saccharides and other polyols.

The formation of the boronate ester is a dynamic equilibrium that is highly dependent on the pH of the solution. The reaction is generally favored at pH values near or above the pKa of the boronic acid, where the more nucleophilic tetrahedral boronate form is present. The binding affinity is also influenced by the structure and stereochemistry of the diol. This selective and reversible covalent bonding has been harnessed to create dynamic materials, such as self-healing hydrogels where boronate ester linkages act as cross-linkers between polymer chains containing diol units. acs.orgacs.org

Table 4: General Scheme for Boronate Ester Formation

Reactants Product Key Features
Aryl Boronic Acid + 1,2-Diol Cyclic Boronate Ester + 2 H₂O Reversible, pH-dependent equilibrium

Probing Reaction Intermediates and Transition States

The elucidation of reaction mechanisms often involves the direct observation of fleeting intermediates and the indirect study of high-energy transition states. For reactions involving this compound, these investigations are essential to map out the energy landscape of the catalytic cycle. While specific studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of probing reaction intermediates and transition states can be understood from studies on analogous arylboronic acids. These studies provide a framework for how such investigations would be approached for the title compound.

Low-temperature spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for the detection and characterization of reactive intermediates that are too unstable to be observed at ambient temperatures. nih.gov By slowing down the reaction rates, it becomes possible to identify key species in the catalytic cycle, such as pre-transmetalation complexes.

In the context of the Suzuki-Miyaura reaction, low-temperature NMR studies have been instrumental in identifying palladium-boronate complexes as key intermediates. For instance, studies on the reaction of palladium(II) hydroxo complexes with various arylboronic acids and their esters at low temperatures (e.g., -78 °C to -55 °C) have allowed for the observation and characterization of these transient species. nih.gov These studies reveal the formation of a Pd-O-B linkage, which is a crucial step preceding the transfer of the aryl group from boron to palladium. nih.gov

Table 1: Illustrative Low-Temperature NMR Data for a Palladium-Arylboronate Intermediate Complex

NucleusChemical Shift (ppm) of Free Arylboronic Acid DerivativeChemical Shift (ppm) of Palladium-Boronate Complex
¹⁹F-113.5-120.9 (Fₐ), -118.3 (Fₑ)
¹¹B3212
¹³C (ipso-B)Not reported144.5
¹³C (ipso-Pd)Not applicable136.9

*Data adapted from a study on 4-fluorophenylboronic acid derivatives for illustrative purposes. nih.gov The distinct signals for the fluorine atoms (Fₐ and Fₑ) in the complex indicate a change in the electronic environment upon coordination to the palladium center. The significant upfield shift in the ¹¹B NMR signal is indicative of a change in the coordination geometry of the boron atom from trigonal to tetrahedral upon formation of the palladacycle. nih.gov Similar studies on this compound would be invaluable in confirming the structure of its corresponding reaction intermediates.

Kinetic Isotope Effect (KIE) studies are a powerful method for probing the transition states of chemical reactions. chemrxiv.org By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H), changes in the reaction rate can be measured. chemrxiv.org These changes provide information about bond breaking or formation at or near the labeled position in the rate-determining step of the reaction.

In the Suzuki-Miyaura reaction, KIE studies have been used to elucidate the nature of the transition states for both the oxidative addition and transmetalation steps. nih.gov For example, a significant normal ¹³C KIE at the carbon atom attached to the leaving group of the aryl halide is consistent with the C-X bond being broken in the rate-determining oxidative addition step. nih.gov Similarly, a ¹³C KIE at the ipso-carbon of the boronic acid can provide insight into the transmetalation step.

While specific KIE data for the reactions of this compound are not available in the reviewed literature, the following table presents illustrative KIE values from a study on the Suzuki-Miyaura reaction of a generic aryl bromide and arylboronic acid. This data exemplifies the kind of information that would be sought to understand the transition state structures in reactions involving this compound.

Table 2: Illustrative ¹³C Kinetic Isotope Effects in a Suzuki-Miyaura Reaction

Position of Isotopic LabelStep InvestigatedObserved KIE (k¹²/k¹³)Interpretation
C-Br of Aryl BromideOxidative Addition1.020Consistent with C-Br bond cleavage in the rate-determining step. nih.gov
C-B of Arylboronic AcidTransmetalation1.035Suggests significant bonding changes at the ipso-carbon of the boronic acid in the transmetalation transition state. nih.gov

*Data adapted from a study on the reaction of an aryl bromide with an arylboronic acid for illustrative purposes. nih.gov The magnitude of the KIE provides a quantitative measure of the degree of bond-breaking/formation in the transition state. The application of such studies to this compound would allow for a detailed mapping of the energetic profile of its cross-coupling reactions.

Applications in Advanced Chemical Synthesis and Materials Science

Asymmetric Catalysis

The binaphthalene backbone is a cornerstone in the design of chiral ligands and catalysts for asymmetric synthesis, a field dedicated to creating specific stereoisomers of chiral molecules. nih.gov While direct catalytic applications of [1,2'-Binaphthalen]-4-ylboronic acid itself are not extensively documented, its structural motif is central to many highly successful catalytic systems.

The inherent chirality of the binaphthyl unit makes this compound an ideal precursor for developing chiral ligands. The boronic acid group serves as a handle for further functionalization, allowing chemists to attach the binaphthyl scaffold to metal centers or other organic moieties to create sophisticated catalytic environments. The development of bidentate phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) was a landmark in asymmetric catalysis, demonstrating the effectiveness of the C₂-symmetric binaphthyl framework in controlling enantioselectivity in reactions like hydrogenation. nih.govnih.gov

In the realm of organocatalysis, which avoids the use of metals, boronic acids and their derivatives can act as catalysts themselves. Boronic acids can form complexes with chiral amines or other Lewis bases to create chiral catalysts. nih.gov For instance, organocatalytic systems involving boronate-amine complexes have been developed for enantioselective oxy-Michael additions. nih.gov Furthermore, the merger of organocatalysis with 1,2-boronate rearrangements has been shown to be a practical method for synthesizing valuable, enantioenriched boronic esters using cinchona alkaloid-based catalysts. bris.ac.uknih.gov These principles highlight the potential for binaphthyl boronic acids to serve as platforms for novel organocatalysts.

The binaphthyl scaffold is integral to catalysts used in key enantioselective transformations. One such transformation is allylation, a crucial method for forming carbon-carbon bonds with stereocontrol. Catalytic enantioselective 1,2-diboration of 1,3-dienes produces chiral allylboron reagents that can engage in highly selective allylation reactions with aldehydes. nih.gov These reactions are valuable for constructing polyketide natural products. nih.gov The use of chiral ligands, often based on binaphthyl structures, is critical for achieving high enantioselectivity in such processes. nih.govnih.gov For example, iridium-catalyzed enantioselective allylation of alkenyl boronates can proceed with high enantioselectivity, leading to tertiary boronic esters that are versatile synthetic intermediates. nih.gov

While specific examples detailing this compound in enantioselective amide formation are not prominent, the general utility of chiral ligands in this area is well-established. Catalytic systems are frequently employed to control the stereochemistry of products in various amide bond-forming reactions, an essential process in pharmaceutical and fine chemical synthesis.

Table 1: Examples of Enantioselective Transformations Using Boron-Based Reagents

TransformationCatalyst/Reagent TypeKey FeatureApplication
1,2-Diboration of 1,3-Dienes Platinum catalyst with chiral ligandForms chiral 1,2-bis(boronate) products which are precursors for allylation. nih.govSynthesis of functionalized chiral building blocks for polyketides. nih.gov
Allylation of Alkenyl Boronates Iridium catalyst with chiral ligandA 1,2-metalate shift creates a second C-C bond with 1,3-diastereocontrol. nih.govelsevierpure.comProduces tertiary boronic esters for further functionalization. nih.govelsevierpure.com
Oxy-Michael Addition Organocatalyst (chiral amine) with boronic acidAn amine-boronate complex acts as a chiral hydroxide (B78521) synthon. nih.govSynthesis of chiral β-hydroxy-ketones. nih.gov
Pictet-Spengler-type Reaction Chiral Boron Lewis Acid (B(OMe)₃/(R)-BINOL)Catalyzes the reaction of 2-(1H-pyrrol-1-yl)anilines with aldehydes. researchgate.netAsymmetric synthesis of dihydropyrrolo[1,2-a]quinoxalines. researchgate.net

Research continues to leverage the binaphthalene scaffold for new catalytic systems. The combination of a ruthenium center with a BINAP ligand and a chiral diamine creates highly efficient catalysts for the asymmetric hydrogenation of ketones, including challenging substrates like 1-tetralones. nih.govcapes.gov.br These catalysts operate through a nonclassical metal-ligand bifunctional mechanism, where both a hydride on the metal and a proton on the diamine ligand are transferred simultaneously. nih.gov The development of boron-based bi-atom catalysts is also a novel area, where the synergistic effects between boron and another atom (like a transition metal) can enhance catalytic activity for reactions such as CO electroreduction. rsc.org The structural rigidity and well-defined chiral environment of the binaphthalene unit make it a prime candidate for integration into these next-generation catalytic designs.

Building Block for Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Oligomers

The reactivity of the boronic acid group in cross-coupling reactions makes this compound a valuable building block for synthesizing larger, more complex molecules. cymitquimica.com Organometallic chemistry provides powerful tools for the synthesis of conjugated oligomers and polymers, with transition metal-catalyzed cross-coupling of organoboron reagents being a key methodology. rsc.org

This compound is particularly useful for constructing extended π-conjugated systems, such as polycyclic aromatic hydrocarbons (PAHs). The introduction of heteroatoms like boron into the framework of PAHs is an effective strategy for tuning their electronic and optical properties. nih.gov Boron-doped PAHs have attracted significant interest for their potential applications in organic electronics. nih.gov Synthetic methods, sometimes involving unique processes like a 1,4-boron migration, have been developed to create a wide range of B-PAHs from readily available precursors. nih.gov The binaphthyl unit can serve as a core or a substituent in these complex aromatic structures, influencing the final properties of the material. nih.govrsc.org

Similarly, the compound can be used in hydroboration polymerization to create oligomers containing boron-boron bonds in the main chain, a class of materials that remains relatively unexplored but holds promise for new functional polymers. nih.gov

Precursor for Functional Materials

The binaphthalene structure is a key component in many functional materials due to its unique optical and electronic properties. cymitquimica.com As a boronic acid derivative, this compound serves as a precursor for these advanced materials, finding use in catalysis, sensor technology, and materials science for fabricating polymers and nanomaterials. chemimpex.com

Boronic acids are indispensable in the field of organic electronics. nbinno.com They are critical intermediates for synthesizing the complex π-conjugated molecules that form the basis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.com The Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids, is a primary method for creating the necessary carbon-carbon bonds to build these molecular architectures. nbinno.com

[1,1'-Binaphthalen]-4-ylboronic acid, a close isomer of the subject compound, is explicitly identified as a small molecule semiconductor building block. tcichemicals.com This indicates that the binaphthyl boronic acid structural class is highly relevant to the synthesis of organic semiconductors. The resulting materials, such as boron-doped PAHs, have shown promise as emitters in OLED devices. nih.gov The ability to create well-defined molecular structures allows for precise tuning of properties like charge transport and light emission, which is fundamental to designing next-generation electronic devices. nbinno.com

Supramolecular Assemblies and Networks

The boronic acid functional group is a versatile tool in supramolecular chemistry, capable of acting as both a hydrogen bond donor and acceptor. acs.org This allows for the formation of predictable hydrogen-bonded structures, most commonly head-to-tail dimers, which can extend into larger, infinite arrays. wiley-vch.de Furthermore, the Lewis acidic nature of the boron atom enables the formation of dative covalent bonds with Lewis basic ligands, such as pyridines, leading to self-assembled, stable supramolecular structures. researchgate.net

Another key interaction is the reversible formation of boronic esters with 1,2- or 1,3-diols. nih.gov This dynamic covalent chemistry is fundamental to creating responsive materials and complex networks. When bifunctional or polyfunctional boronic acids and diols are combined, they can self-assemble into highly ordered, porous networks known as covalent organic frameworks (COFs). acs.org

The atropisomeric and bulky nature of the [1,2'-binaphthyl] backbone would be expected to impart significant steric influence on the formation of such assemblies, potentially leading to chiral cavities and unique network topologies. However, specific research detailing the synthesis and characterization of supramolecular assemblies or networks derived explicitly from this compound is not extensively reported in the surveyed scientific literature. The principles are well-established with other aryl boronic acids, which form diverse structures like stacked layers, helical chains, and host-guest complexes. acs.orgresearchgate.net

Polymers and Nanostructures

Boronic acids serve as crucial building blocks in the synthesis of advanced functional polymers and nanostructures. labproinc.com Their incorporation can be achieved in two primary ways: by integrating them into the polymer backbone or by appending them as a side-chain functional group.

Main-Chain Polymers: Polycondensation of diboronic acids with polyols (like tetrahydroxy-functionalized monomers) leads to the formation of poly(boronic ester)s. These polymers can form robust, porous materials, including COFs, which benefit from the reversible nature of the boronate ester linkage for self-healing properties. nih.govtcichemicals.com

Side-Chain Polymers: Polymers functionalized with boronic acid side groups are widely explored for their responsive properties. wiley-vch.de These materials can respond to changes in pH or the presence of saccharides, making them valuable for applications like drug delivery systems and sensors. nih.govorganic-chemistry.org

The chiral binaphthyl unit is a highly sought-after component in polymer chemistry for creating materials with capabilities in enantioselective recognition and catalysis. sigmaaldrich.comnih.gov For instance, chiral porous polymers constructed from BINOL derivatives and other boronic acids have been shown to have high surface areas and effectiveness in the chiral recognition of terpenes and amines. sigmaaldrich.comnih.gov While these examples utilize the related 1,1'-binaphthyl scaffold, they highlight the potential for creating sophisticated chiral materials. Despite the established utility of both boronic acids and binaphthyl units in polymer science, specific studies on the synthesis and application of polymers or nanostructures derived directly from this compound are not detailed in the available literature.

Advanced Synthetic Methodologies

The unique reactivity of the boronic acid moiety makes it a valuable participant in modern synthetic reactions that aim to build molecular complexity in an efficient manner.

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all reactants, are prized for their efficiency and atom economy. researchgate.net Boronic acids are known to participate as key reagents in several important MCRs. A prominent example is the Petasis reaction (or Petasis borono-Mannich reaction), a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.

More recently, boronic acids have been engaged as carbon nucleophiles in Passerini-type three-component coupling reactions with aldehydes and isocyanides to generate α-hydroxyketones. researchgate.net These protocols generally exhibit good functional group tolerance and broad substrate scope under mild conditions. researchgate.net Cascade reactions, where multiple bond-forming events occur sequentially in one pot without changing conditions, also leverage versatile reagents. researchgate.net The development of cascade processes catalyzed by chiral boranes has been reported, demonstrating the utility of boron-based compounds in promoting complex transformations. wiley-vch.de

Although aryl boronic acids are established substrates for these powerful synthetic methods, specific examples that utilize this compound as a coupling partner in reported cascade or multi-component reactions are not found in the reviewed literature.

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and reaction control. This technology is particularly well-suited for reactions involving unstable intermediates or requiring precise temperature management.

The synthesis of boronic acids themselves is a notable application of flow chemistry. Organolithium chemistry, often required for the synthesis of aryl boronic acids via lithium-halogen exchange followed by quenching with a borate (B1201080) ester, can be difficult and hazardous to scale up in batch. nih.govorganic-chemistry.org Flow reactors enable the rapid mixing of reagents at controlled, often cryogenic, temperatures and with very short residence times, allowing for the safe and high-throughput generation of boronic acid building blocks. organic-chemistry.org

While the synthesis of boronic acids is a proven application of flow technology, the use of a specific, complex boronic acid like this compound as a reagent within a larger continuous flow synthesis scheme has not been specifically documented in the surveyed literature.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of a molecule's behavior at the atomic and electronic levels. For a complex molecule such as [1,2'-Binaphthalen]-4-ylboronic acid, these calculations can elucidate its three-dimensional structure, the distribution of electrons, and the energies associated with different molecular states.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. This method is particularly well-suited for determining the equilibrium geometry and electronic structure of organic molecules.

For this compound, DFT calculations would begin with a geometry optimization. This process systematically adjusts the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure. The resulting optimized geometry would provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

Once the optimized geometry is obtained, DFT can be used to analyze the electronic structure. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of the molecule's reactivity, with the HOMO energy correlating to its ability to donate electrons and the LUMO energy relating to its ability to accept electrons. The HOMO-LUMO energy gap is an important measure of the molecule's chemical stability and electronic excitation properties.

Furthermore, DFT calculations can generate an electron density map, which illustrates the distribution of electrons throughout the molecule. This map can reveal regions of high and low electron density, providing insights into the molecule's polarity and the nature of its chemical bonds.

Ab Initio Methods (MP2, CCSD) for Energetics and Bonding Analysis

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Single and Double and perturbative Triple excitations (CCSD(T)) can provide highly accurate energetic and bonding information.

For this compound, these methods would be employed to obtain precise calculations of the molecule's total energy. This is particularly important for comparing the relative stabilities of different conformers or for calculating reaction energies. For instance, the energy of dimerization through the boronic acid groups could be accurately determined.

In terms of bonding analysis, ab initio methods can be used in conjunction with techniques like Natural Bond Orbital (NBO) analysis. NBO analysis provides a detailed picture of the bonding within the molecule, including the hybridization of atomic orbitals, the nature of the covalent bonds, and the extent of electron delocalization. For this compound, NBO analysis could provide quantitative insights into the C-B bond, the B-O bonds, and the π-systems of the naphthalene (B1677914) rings.

Calculation of Thermochemical Properties

Quantum chemical calculations can be used to predict various thermochemical properties of a molecule in the gas phase. By calculating the vibrational frequencies of the molecule from the second derivatives of the energy with respect to the atomic coordinates, it is possible to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy.

For this compound, these calculations would allow for the prediction of its standard heat of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°). These thermochemical parameters are essential for understanding the molecule's stability and its behavior in chemical reactions under different temperature and pressure conditions.

Thermochemical PropertyDescription
Heat of Formation (ΔHf°) The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Gibbs Free Energy of Formation (ΔGf°) The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. It indicates the spontaneity of the formation reaction.
Standard Molar Entropy (S°) The entropy content of one mole of the substance under standard state conditions, reflecting the degree of randomness or disorder of the molecules.

Conformational Analysis

The presence of the biaryl linkage in this compound gives rise to the phenomenon of atropisomerism, a form of axial chirality. The rotation around the C1-C2' single bond between the two naphthalene rings is sterically hindered, which can lead to stable, non-superimposable mirror-image conformers (enantiomers).

Computational methods are invaluable for studying the conformational landscape of such molecules. By performing a torsional scan, where the dihedral angle between the two naphthalene rings is systematically varied and the energy is calculated at each step, a potential energy surface for the rotation can be generated. This allows for the identification of the lowest energy conformations (stable conformers) and the energy barriers to rotation between them.

For this compound, this analysis would reveal the preferred dihedral angle and the height of the rotational barrier. A high rotational barrier would indicate that the enantiomers are stable and could potentially be resolved.

Dimerization is another important aspect of the conformational behavior of boronic acids. The boronic acid functional groups can form intermolecular hydrogen bonds, leading to the formation of dimeric structures. Computational studies can be used to model these dimers and calculate their binding energies, providing insight into the strength of these intermolecular interactions.

Spectroscopic Property Prediction

Computational chemistry can also be used to predict various spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. The chemical shift of a nucleus is highly sensitive to its local electronic environment.

Theoretical calculations can predict the NMR chemical shifts of a molecule by calculating the magnetic shielding tensors for each nucleus. For this compound, this would involve calculating the 1H, 13C, and 11B chemical shifts. The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS) for 1H and 13C, and BF3·OEt2 for 11B.

The accuracy of these predictions depends on the level of theory and the basis set used. Comparing the predicted NMR spectrum with an experimental spectrum can help to confirm the structure of the molecule and to assign the signals to specific atoms.

NucleusTypical Chemical Shift Range for Arylboronic Acids
1H Aromatic protons typically appear in the range of 7.0-8.5 ppm. The protons of the -OH groups are often broad and their position is concentration and solvent dependent.
13C Aromatic carbons appear in the range of 120-150 ppm. The carbon atom attached to the boron (ipso-carbon) can be difficult to observe due to quadrupolar relaxation.
11B The chemical shift is sensitive to the coordination state of the boron atom. For tricoordinate boronic acids, the signal typically appears in the range of 27-33 ppm.

Non-Covalent Interactions and Supramolecular Chemistry Modeling.

Hirshfeld Surface Analysis

A comprehensive search of scientific literature and crystallographic databases has been conducted to obtain data regarding the Hirshfeld surface analysis of this compound. This computational method is instrumental in understanding the intermolecular interactions within a crystal lattice by mapping the electron distribution of a molecule in relation to its neighbors. The analysis provides quantitative insights into the types and relative contributions of different non-covalent contacts, which are crucial for the stability of the crystal structure.

Despite a thorough investigation, specific studies detailing the Hirshfeld surface analysis for this compound, including visualizations such as dnorm surfaces and 2D fingerprint plots, as well as data tables summarizing the percentages of intermolecular contacts, could not be located in the available scientific literature.

Hirshfeld surface analysis is typically performed as part of a detailed crystallographic study where the crystal structure of the compound has been determined by methods such as X-ray diffraction. The absence of published Hirshfeld analysis data for this compound suggests that either its crystal structure has not been subjected to this specific type of computational investigation, or the results of such an analysis have not been made publicly available.

Therefore, a detailed discussion of the research findings and the presentation of data tables on the Hirshfeld surface analysis of this compound cannot be provided at this time. Further research, including the single-crystal X-ray diffraction of this compound followed by computational analysis, would be required to generate this information.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of [1,2'-Binaphthalen]-4-ylboronic acid and its derivatives is expected to be heavily influenced by the principles of green chemistry. Current methods for creating binaphthyl and boronic acid compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste. scilit.comnih.gov Future research will likely focus on developing more atom-economical and environmentally benign synthetic pathways.

Key areas of exploration will include:

Direct C-H Borylation: Advancing transition-metal-catalyzed C-H activation and borylation techniques could enable the direct synthesis of this compound from the parent binaphthyl hydrocarbon. nih.gov This would shorten the synthetic route and reduce waste compared to traditional methods that often start with halogenated precursors. nih.gov

Flow Chemistry: The use of flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of boronic acids. rsc.org Future research could develop continuous-flow processes for the synthesis of this compound, allowing for precise control over reaction parameters and minimizing the formation of byproducts. rsc.org

Biocatalysis: The application of enzymes in organic synthesis is a rapidly growing field of green chemistry. scilit.com Future investigations might explore the potential of engineered enzymes for the stereoselective synthesis or modification of binaphthyl compounds, offering a highly sustainable route to chiral derivatives of this compound.

A comparative look at existing and potential future synthetic strategies is presented in Table 1.

Table 1: Comparison of Synthetic Strategies for Binaphthyl Boronic Acids

Method Advantages Potential Future Improvements for this compound
Traditional (e.g., Grignard/Lithium-Halogen Exchange) Well-established Move towards greener solvents and reagents.
Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) High yields and functional group tolerance Development of more active and reusable catalysts.
Direct C-H Borylation High atom economy, fewer steps Catalyst development for higher selectivity and efficiency.
Flow Chemistry Enhanced safety, scalability, and control Optimization of reaction conditions for continuous production.

| Biocatalysis | High stereoselectivity, mild conditions, environmentally friendly | Discovery and engineering of suitable enzymes. |

Exploration of Novel Catalytic Applications

The binaphthyl framework is a privileged scaffold for chiral ligands in asymmetric catalysis. nih.gov The boronic acid group in this compound serves as a versatile handle for the synthesis of a wide array of new chiral ligands. Future research is anticipated to leverage this potential in several key areas of catalysis.

Asymmetric Catalysis: The primary focus will likely be on the development of novel chiral phosphine (B1218219), N-heterocyclic carbene (NHC), or other ligands derived from this compound. These ligands can be used in a variety of metal-catalyzed asymmetric reactions, such as hydrogenation, C-C bond formation, and amination, to produce enantiomerically pure compounds for the pharmaceutical and fine chemical industries. nih.govnih.gov

Organocatalysis: Boronic acids themselves can act as catalysts. scilit.comrsc.orgresearchgate.net Future studies may explore the use of this compound and its derivatives as chiral Brønsted or Lewis acid organocatalysts for reactions like aldol, Mannich, and Diels-Alder reactions. rsc.orgresearchgate.net

Nanoparticle Catalysis: The functionalization of nanoparticles with chiral ligands is an emerging area. nih.gov this compound could be used to create chiral-ligand-stabilized metal nanoparticles for heterogeneous asymmetric catalysis, combining high activity with the potential for catalyst recycling. nih.gov

Table 2 highlights potential catalytic applications for ligands derived from this compound.

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalytic System Reaction Type Potential Advantage
Chiral Phosphine Ligands Asymmetric Hydrogenation, Cross-Coupling High enantioselectivity in the synthesis of chiral molecules.
Chiral NHC Ligands Asymmetric Conjugate Addition, Annulation Access to novel reactivity and stereochemical outcomes.
Organocatalysts Asymmetric Aldol and Mannich Reactions Metal-free, environmentally friendly catalytic systems.

| Ligand-Stabilized Nanoparticles | Heterogeneous Asymmetric Catalysis | High activity, catalyst recyclability, and sustainability. |

Integration into Advanced Material Platforms

The unique electronic and optical properties of the binaphthyl unit make it an attractive component for advanced materials. rsc.org The boronic acid functionality of this compound provides a reactive site for incorporation into polymers and other material platforms.

Organic Electronics: The extended π-system of the binaphthyl core suggests potential applications in organic electronics. rsc.org Future research could focus on incorporating this compound into conjugated polymers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The chirality of the binaphthyl unit could also be exploited to develop materials with chiroptical properties.

Chiral Polymers and Porous Materials: The bifunctional nature of this compound makes it an ideal monomer for the synthesis of chiral polymers. These polymers could find applications in chiral chromatography, enantioselective separations, and as chiral scaffolds in catalysis. Furthermore, it could be used to construct chiral metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with potential applications in gas storage, separation, and heterogeneous catalysis.

Supramolecular Chemistry: The boronic acid group can participate in reversible covalent bonding with diols, a property that can be exploited in supramolecular chemistry. researchgate.netcapes.gov.br this compound could be used to build complex, self-assembling supramolecular structures with tunable properties and functions. researchgate.netcapes.gov.br

Interdisciplinary Research with Emerging Fields

The unique properties of this compound make it a candidate for exploration in various interdisciplinary fields, particularly at the interface of chemistry, biology, and materials science.

Chemical Sensing: Boronic acids are well-known for their ability to bind with saccharides and other diol-containing molecules. nih.govmdpi.comrsc.org This property could be harnessed to develop fluorescent or electrochemical sensors for the detection of biologically important analytes. The binaphthyl moiety can act as a fluorophore, and its optical properties may change upon binding of an analyte to the boronic acid group, forming the basis of a sensing mechanism. nih.govrsc.org

Biomedical Applications: Phenylboronic acid-containing polymers have been investigated for various biomedical applications, including drug delivery and tissue engineering. nih.gov Future research could explore the potential of polymers derived from this compound in these areas. The chiral nature of the binaphthyl unit could also be investigated for its role in interactions with biological systems.

Molecular Recognition: The defined three-dimensional structure of binaphthyl derivatives makes them excellent platforms for designing molecules capable of chiral recognition. nih.gov this compound could be functionalized to create receptors for the selective binding of chiral guest molecules, with potential applications in separation science and the study of biological recognition processes.

The future of this compound is rich with possibilities. Its unique combination of a chiral binaphthyl backbone and a reactive boronic acid group provides a fertile ground for innovation across the chemical sciences and beyond. As synthetic methods become more sustainable and our understanding of its potential applications deepens, this compound is poised to become a valuable tool in the development of new catalysts, materials, and technologies.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing [1,2'-Binaphthalen]-4-ylboronic acid, and how can its purity be ensured?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where a binaphthyl halide reacts with a boronic acid precursor. For example, Mn(III)-mediated radical cascade reactions with isocyanides have been reported for analogous boronic acid derivatives . Post-synthesis, purification via column chromatography (using silica gel and optimized solvent systems) is critical. Purity validation requires ¹H/¹³C NMR spectroscopy to confirm structural integrity, coupled with high-resolution mass spectrometry (HRMS) for molecular weight verification . Melting point determination (e.g., 232–245°C for structurally similar boronic acids) and elemental analysis further ensure purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and binaphthyl backbone geometry .
  • Infrared (IR) Spectroscopy : Peaks at ~3295 cm⁻¹ (O–H stretch) and ~1600 cm⁻¹ (B–O vibrations) are diagnostic .
  • X-ray Crystallography : For resolving steric effects in the binaphthyl system, though single-crystal growth may require optimized solvent conditions .
  • Electrochemical Analysis : Cyclic voltammetry to assess redox behavior, particularly if the compound is used in catalytic systems .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in asymmetric catalysis?

  • Methodological Answer :

  • Catalyst Selection : Pair with transition metals (e.g., Pd, Rh) for cross-coupling reactions. DBU (1,8-diazabicycloundec-7-ene) has been effective in mediating reactions involving sterically hindered boronic acids .
  • Solvent Optimization : Use anhydrous, deoxygenated solvents (e.g., THF, DMF) to prevent boronic acid protodeboronation.
  • Kinetic Control : Monitor reaction progress via TLC or in-situ NMR to avoid over-functionalization.
  • Replication : Follow Beilstein Journal guidelines for detailed experimental reporting, including catalyst loading, temperature, and stoichiometry, to ensure reproducibility .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound derivatives?

  • Methodological Answer :

  • Systematic Variable Testing : Isolate factors such as solvent polarity, base strength, and substrate electronic effects. For example, electron-withdrawing groups on the boronic acid may reduce reactivity in certain conditions .
  • Advanced Spectroscopic Techniques : Use X-ray absorption spectroscopy (XAS) or DFT calculations to study metal-boronate coordination geometry, which influences catalytic turnover .
  • Meta-Analysis : Compare datasets across studies while accounting for differences in purity thresholds (e.g., >97% vs. >99%) and characterization methods .

Q. What strategies are recommended for derivatizing this compound to enhance its application scope?

  • Methodological Answer :

  • Functionalization at the Boron Center : Introduce aryl or alkyl groups via Miyaura borylation, ensuring anhydrous conditions to prevent hydrolysis.
  • Steric Modulation : Attach bulky substituents (e.g., tert-butyl groups) to the binaphthyl backbone to improve enantioselectivity in asymmetric catalysis .
  • Hybrid Materials : Incorporate into metal-organic frameworks (MOFs) for heterogeneous catalysis, requiring BET surface area analysis and PXRD for structural validation .

Data Interpretation and Reporting Guidelines

Q. How should conflicting NMR data for this compound derivatives be analyzed?

  • Methodological Answer :

  • Signal Assignment : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in crowded aromatic regions .
  • Dynamic Effects : Consider atropisomerism in the binaphthyl system, which may cause splitting of signals in variable-temperature NMR experiments .
  • Reference Standards : Compare with published spectra of structurally analogous compounds (e.g., 4'-hexylamino derivatives) to validate assignments .

Q. What are the best practices for documenting synthetic procedures to meet journal reproducibility standards?

  • Methodological Answer :

  • Detailed Experimental Sections : Include exact masses, solvent batches, and equipment calibration data (e.g., NMR spectrometer frequency) .
  • Supporting Information : Provide raw spectral data (e.g., NMR FID files) and chromatograms in accessible formats .
  • Error Reporting : Quantify yields with standard deviations from triplicate trials and disclose failed attempts (e.g., competing side reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.